An In-depth Technical Guide to 6-methoxy-1H-indazole-5-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-methoxy-1H-indazole-5-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-methoxy-1H-indazole-5-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information on closely related analogues to offer valuable insights into its chemical properties, potential synthetic routes, reactivity, and applications. This guide is intended to serve as a foundational resource for researchers and developers, highlighting the compound's structural features and its promise as a key intermediate in the synthesis of novel bioactive molecules.
Introduction: The Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective properties.[1][3] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the fine-tuning of physicochemical properties and biological targets. The introduction of a carboxylic acid moiety, as seen in 6-methoxy-1H-indazole-5-carboxylic acid, provides a crucial handle for further chemical modifications, such as amide bond formation, esterification, and other coupling reactions, making it a versatile intermediate in the synthesis of complex molecular architectures.[4] This guide focuses specifically on the 6-methoxy-5-carboxylic acid isomer, exploring its unique electronic and steric characteristics.
Physicochemical and Spectroscopic Properties
General Properties
A summary of the basic chemical information for 6-methoxy-1H-indazole-5-carboxylic acid is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1082041-60-8 | [5] |
| Molecular Formula | C₉H₈N₂O₃ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
| Storage | Store at room temperature | [5] |
Spectroscopic Analysis (Predicted)
Predictive analysis based on the spectroscopy of closely related indazole and indole carboxylic acids can provide an expected spectral profile.[4][6]
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the N-H proton of the indazole ring, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the bicyclic system, and the methoxy carbon.
The IR spectrum of 6-methoxy-1H-indazole-5-carboxylic acid is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, the N-H stretch of the indazole ring, and C-O stretching of the methoxy group.[4]
Synthesis and Reactivity
Proposed Synthetic Pathways
While a specific, validated synthesis for 6-methoxy-1H-indazole-5-carboxylic acid is not documented in the searched literature, plausible synthetic routes can be devised based on established methods for constructing substituted indazoles.[7][8] One potential strategy involves the cyclization of a suitably substituted o-nitro- or o-halo-aromatic precursor.
A logical synthetic approach could start from a substituted toluene derivative, proceeding through nitration, oxidation, and reductive cyclization steps. The choice of starting materials and reagents would be critical to control the regioselectivity of the final product.
Caption: Key reaction sites on 6-methoxy-1H-indazole-5-carboxylic acid.
Potential Applications in Drug Discovery and Materials Science
Indazole derivatives are of significant interest due to their diverse pharmacological activities. [2]
Medicinal Chemistry
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Enzyme Inhibition: The indazole scaffold is a common motif in kinase inhibitors and other enzyme-targeted therapies. The carboxylic acid group can act as a key binding element or a point for further elaboration to enhance potency and selectivity. [9]* Receptor Modulation: Derivatives of indazole have been explored as modulators of various receptors, including those involved in neurological and inflammatory pathways.
-
Bioisosteric Replacement: The indazole ring can serve as a bioisostere for other bicyclic aromatic systems like indole, offering a different profile of metabolic stability and hydrogen bonding capabilities.
Materials Science
The rigid, planar structure of the indazole ring, combined with its potential for functionalization, makes it an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group can be used to anchor the molecule to surfaces or to tune its electronic properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 6-methoxy-1H-indazole-5-carboxylic acid is not widely available, general precautions for handling fine chemicals should be observed. [10][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-methoxy-1H-indazole-5-carboxylic acid represents a valuable and versatile building block for chemical synthesis. Although specific experimental data for this isomer is currently sparse, by drawing parallels with closely related structures, we can appreciate its potential in the development of novel pharmaceuticals and functional materials. The presence of multiple functional groups offers a rich platform for chemical exploration. Further research to fully characterize its physical and chemical properties, as well as to develop efficient and regioselective synthetic methods, is warranted and will undoubtedly unlock its full potential in various scientific disciplines.
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